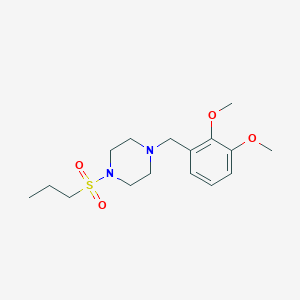![molecular formula C18H22N6OS B5619412 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5619412.png)
1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives often involves a multi-step process, starting with basic building blocks like pyranoses or aromatic compounds. For example, Dondoni et al. (2006) describe a method to access piperidine homoazasugars from pyranoses, which could be related to the synthesis of complex piperidine derivatives like the one . This method includes chain elongation and the stereoselective addition of 2-thiazolylmagnesium bromide to an N-glycosylhydroxylamine, leading to the formation of substituted piperidines through intramolecular cyclization (Dondoni & Nuzzi, 2006).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including those with complex substituents, is determined through techniques like crystallography or NMR. For instance, Yıldırım et al. (2006) determined the crystal structure of a piperidine derivative, showcasing the planarity of the benzothiazol and imidazol rings and the chair conformation of the piperidin ring, which is crucial for understanding the spatial arrangement and potential reactivity of the molecule (Yıldırım et al., 2006).
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions, contributing to their versatile chemical properties. For example, the formation of imino-C-glycosides or the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives involves nucleophilic substitutions, hydrogenations, and cyclizations, indicating a broad reactivity profile that could be extrapolated to the synthesis and manipulation of the chemical (Fussell et al., 2012).
Physical Properties Analysis
The physical properties of such a molecule, including melting point, solubility, and crystalline structure, are influenced by its molecular structure. Although specific data on this compound might not be readily available, studies on similar piperidine derivatives provide insights into how substituents affect these properties, which is crucial for understanding its behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential to undergo further functionalization, are key to utilizing this compound in various chemical syntheses or material science applications. Research on analogous compounds, such as the synthesis and evaluation of antitubercular activity of novel thiadiazole derivatives or the antimicrobial activity of thiazolo[3,2]pyridines, can offer insights into the chemical behavior of the compound (Syed et al., 2013); (El‐Emary et al., 2005).
作用機序
将来の方向性
The future directions in the study of this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of activities exhibited by imidazole derivatives, this compound could be a potential candidate for the development of new drugs .
特性
IUPAC Name |
(1-ethylpyrazol-4-yl)-[3-[1-(1,3-thiazol-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-2-24-10-15(8-21-24)18(25)23-6-3-4-14(9-23)17-19-5-7-22(17)11-16-12-26-13-20-16/h5,7-8,10,12-14H,2-4,6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBKYIZIPMJXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5619333.png)
![3-[(1-cyclohexyl-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5619336.png)
![3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine](/img/structure/B5619343.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5619344.png)
![(1S*,5R*)-6-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619352.png)

![4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5619371.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5619378.png)


![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5619420.png)

